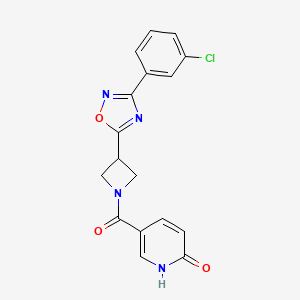
Methyl 3-(difluoromethoxy)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(difluoromethoxy)-4-fluorobenzoate” is a chemical compound with the CAS Number: 321198-19-0 . It has a molecular weight of 220.15 and is in liquid form . The IUPAC name for this compound is methyl 4-(difluoromethoxy)-3-fluorobenzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F3O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 220.15 . More specific physical and chemical properties such as boiling point, melting point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación
Methyl 3-(difluoromethoxy)-4-fluorobenzoate has been used in a range of scientific research applications, including as a reagent for the synthesis of other compounds. This compound has also been used in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biochemical and physiological effects. Additionally, this compound has been used in the study of drug metabolism and drug-receptor interactions, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-(difluoromethoxy)-4-fluorobenzoate is not yet fully understood. However, it is believed that this compound interacts with a variety of proteins and enzymes, leading to changes in biochemical and physiological processes. Additionally, this compound has been found to interact with certain receptors, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to have an inhibitory effect on the production of certain enzymes, leading to changes in biochemical pathways. Additionally, this compound has been found to have an effect on the expression of certain genes, leading to changes in physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(difluoromethoxy)-4-fluorobenzoate has several advantages for use in laboratory experiments. This compound is relatively stable, and can be stored for long periods of time without degradation. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound can be toxic if not handled properly, so it is important to use appropriate safety protocols when working with it.
Direcciones Futuras
Methyl 3-(difluoromethoxy)-4-fluorobenzoate has a wide range of potential future directions for research and development. This compound could be used to further study drug metabolism and drug-receptor interactions, as well as to study the effects of this compound on gene expression and other biochemical pathways. Additionally, this compound could be used to develop new pharmaceuticals and polymers, as well as to study the effects of environmental pollutants on biochemical pathways. Finally, this compound could be used to further study the biochemical and physiological effects of this compound on a variety of organisms.
Métodos De Síntesis
Methyl 3-(difluoromethoxy)-4-fluorobenzoate can be synthesized via a variety of methods. One common method is the reaction of difluoromethyl 4-fluorobenzoate with methanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid. This reaction produces an esterification reaction, which produces the desired compound. Other methods include the reaction of difluoromethyl 4-fluorobenzoate with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
methyl 3-(difluoromethoxy)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRJLMNGIDHNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2902188.png)




![N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2902196.png)



![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)